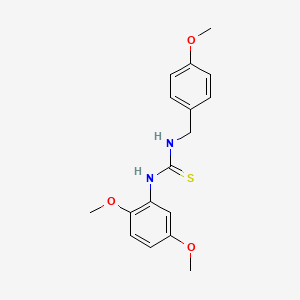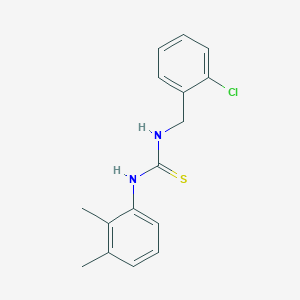![molecular formula C12H22N2O3 B3986785 N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B3986785.png)
N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide
Overview
Description
N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as NCX-4040, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nitric oxide (NO) donors and has been found to possess several biological properties that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide works by releasing NO, which is a potent vasodilator and anti-inflammatory agent. NO activates the cyclic guanosine monophosphate (cGMP) pathway, which leads to relaxation of smooth muscle cells and dilation of blood vessels. This results in increased blood flow and reduced blood pressure. This compound also inhibits the expression of pro-inflammatory cytokines and chemokines, which reduces inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including vasodilation, anti-inflammatory, anti-platelet, and anti-tumor activities. This compound has been shown to increase the levels of cGMP, which leads to relaxation of smooth muscle cells and dilation of blood vessels. This results in increased blood flow and reduced blood pressure. This compound also inhibits platelet aggregation, which reduces the risk of thrombosis and stroke. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide is its ability to release NO in a controlled and sustained manner, which makes it a promising candidate for the treatment of various diseases. This compound has also been found to have a good safety profile and is well-tolerated in humans. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide. One of the potential applications of this compound is in the treatment of pulmonary hypertension, which is a life-threatening condition that affects the lungs and heart. This compound has been found to have vasodilatory effects on the pulmonary arteries, which can help in the treatment of this condition. Another future direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. This can enhance its therapeutic efficacy and reduce the dosage required for treatment. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising NO donor that has several potential therapeutic applications. Its ability to release NO in a controlled and sustained manner makes it a promising candidate for the treatment of various diseases, including cardiovascular diseases, cancer, and inflammatory disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Scientific Research Applications
N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammatory disorders. In cardiovascular diseases, this compound has been found to have vasodilatory effects, which can help in the treatment of hypertension and angina. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease can also be treated with this compound due to its anti-inflammatory properties.
properties
IUPAC Name |
N-[2-(3-hydroxypropylamino)-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-8-4-7-13-11(16)9-14-12(17)10-5-2-1-3-6-10/h10,15H,1-9H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUAGADMWHWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-benzoyl-4-hydroxy-6-[5-(3-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3986708.png)
![2-chloro-4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3986714.png)
![8-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3986717.png)
![methyl 4-[(4-butoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986720.png)
![5-(4-methoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986728.png)
![4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3986739.png)


![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3986765.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986771.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3986793.png)
![2-{4-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986797.png)
